8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol
Overview
Description
8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol is a chemical compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmacology. The structure of this compound features a bicyclic framework with a cyclobutyl group attached, making it a unique and interesting molecule for scientific research .
Mechanism of Action
Target of Action
The primary targets of 8-Cyclobutyl-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function .
Biochemical Pathways
The specific biochemical pathways affected by 8-Cyclobutyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, leading to a wide array of biological activities .
Result of Action
The molecular and cellular effects of 8-Cyclobutyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to have a wide array of biological activities .
Biochemical Analysis
Biochemical Properties
8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, thereby affecting neurotransmitter levels in the brain . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways involved in cell growth and differentiation, leading to changes in gene expression patterns . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it can also undergo degradation, leading to changes in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained effects on cellular function, including alterations in cell signaling and metabolism . These temporal effects are important considerations for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as enhancing cognitive function and reducing anxiety . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Understanding the dosage-dependent effects of this compound is crucial for determining its safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes . These interactions are important for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, such as the organic cation transporter . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
The synthesis of 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol typically involves several steps, starting from readily available starting materials. One common synthetic route includes the use of norcamphor-derived oximes, which undergo rearrangement reactions to form the desired bicyclic structure . Industrial production methods may involve the use of catalytic hydrogenation and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts can reduce double bonds or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octan-3-ol: This compound lacks the cyclobutyl group and has different biological activities and chemical properties.
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol:
8-Propyl-8-azabicyclo[3.2.1]octan-3-ol: The propyl group provides different steric and electronic effects compared to the cyclobutyl group.
Properties
IUPAC Name |
8-cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11-6-9-4-5-10(7-11)12(9)8-2-1-3-8/h8-11,13H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXXIQKFTUSQIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C3CCC2CC(C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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